molecular formula C10H14ClN B587098 (E)-N-Methylcinnamylamine-d3 CAS No. 1795142-11-8

(E)-N-Methylcinnamylamine-d3

Cat. No. B587098
CAS RN: 1795142-11-8
M. Wt: 186.697
InChI Key: XGJZECMFJCEEJU-ZRHZDPIFSA-N
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Description

(E)-N-Methylcinnamylamine-d3 is a deuterated analog of (E)-N-methylcinnamylamine, a chemical compound that is widely used in the pharmaceutical industry. It is a stable isotope-labeled compound that is often used as an internal standard in mass spectrometry-based assays.

Mechanism Of Action

The mechanism of action of (E)-N-Methylcinnamylamine-d3 is not well understood, as it is primarily used as an internal standard in mass spectrometry-based assays. However, (E)-N-methylcinnamylamine has been shown to activate the TRPA1 ion channel, which is involved in the detection of noxious stimuli and pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-Methylcinnamylamine-d3 are not well studied, as it is primarily used as an internal standard in mass spectrometry-based assays. However, (E)-N-methylcinnamylamine has been shown to induce calcium influx in cells expressing TRPA1, leading to the activation of downstream signaling pathways.

Advantages And Limitations For Lab Experiments

The primary advantage of using (E)-N-Methylcinnamylamine-d3 as an internal standard is that it is a stable isotope-labeled compound, which allows for accurate quantification of (E)-N-methylcinnamylamine in biological samples. However, the use of (E)-N-Methylcinnamylamine-d3 as an internal standard requires specialized equipment, such as mass spectrometry instruments, and is therefore limited to laboratories with access to such equipment.

Future Directions

For research on (E)-N-Methylcinnamylamine-d3 include investigating its potential as a tool for studying the pharmacokinetics and metabolism of (E)-N-methylcinnamylamine in vivo. Additionally, further studies are needed to elucidate the mechanism of action of (E)-N-methylcinnamylamine and its potential as a therapeutic target for pain management.
Conclusion:
(E)-N-Methylcinnamylamine-d3 is a stable isotope-labeled compound that is primarily used as an internal standard in mass spectrometry-based assays for the quantification of (E)-N-methylcinnamylamine in biological samples. While the biochemical and physiological effects of (E)-N-Methylcinnamylamine-d3 are not well studied, it has potential as a tool for studying the pharmacokinetics and metabolism of (E)-N-methylcinnamylamine in vivo. Further research is needed to elucidate the mechanism of action of (E)-N-methylcinnamylamine and its potential as a therapeutic target for pain management.

Synthesis Methods

The synthesis of (E)-N-Methylcinnamylamine-d3 involves the reaction of (E)-N-methylcinnamyl chloride with deuterated methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a deuterated solvent, such as deuterated water or deuterated methanol. The product is then purified using chromatography techniques to obtain the pure compound.

Scientific Research Applications

(E)-N-Methylcinnamylamine-d3 is primarily used as an internal standard in mass spectrometry-based assays for the quantification of (E)-N-methylcinnamylamine in biological samples. It is also used in studies that investigate the metabolism and pharmacokinetics of (E)-N-methylcinnamylamine in vivo.

properties

CAS RN

1795142-11-8

Product Name

(E)-N-Methylcinnamylamine-d3

Molecular Formula

C10H14ClN

Molecular Weight

186.697

IUPAC Name

(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3;

InChI Key

XGJZECMFJCEEJU-ZRHZDPIFSA-N

SMILES

CNCC=CC1=CC=CC=C1.Cl

synonyms

(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine;  (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; 

Origin of Product

United States

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